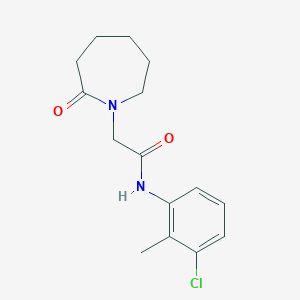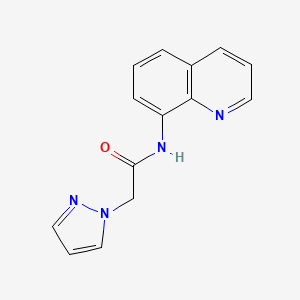
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the brain, including dopamine receptors, serotonin receptors, and acetylcholinesterase. It has been suggested that it may act as a modulator of neurotransmitter systems in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, suggesting its potential use as a treatment for Alzheimer's disease. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.
実験室実験の利点と制限
One of the advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is its relatively simple synthesis method and high yield. It also has good solubility in various solvents, making it easy to use in lab experiments. However, one of the limitations is its relatively low stability, which can lead to degradation over time. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for the study of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and enzymes in the brain. Additionally, it may be useful to explore its potential as a tool compound for studying other neurotransmitter systems in the brain. Finally, further research is needed to improve its stability and half-life, which could enhance its potential as a drug candidate.
合成法
The synthesis of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide involves the reaction of 4-hydroxyphenylpiperidine with cyclopropylmethylamine and subsequent carbonylation using carbon monoxide and palladium catalyst. The yield of this reaction is around 70%, and the purity can be improved through recrystallization.
科学的研究の応用
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, it has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been used to study the role of neurotransmitters and their receptors in the brain.
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-6,12,14,19H,1-2,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZRMWKCXMYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



